N-Methylspiro[3.4]octan-2-amine
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Overview
Description
N-Methylspiro[34]octan-2-amine is a spirocyclic amine compound characterized by a unique spiro structure, where a nitrogen atom is part of a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylspiro[3.4]octan-2-amine can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . Another method includes the N-nitrosation of secondary amines using sodium nitrite and acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methylspiro[3.4]octan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-Methylspiro[3.4]octan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of N-Methylspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methylspiro[2.5]octan-6-amine: Another spirocyclic amine with a different ring size and structure.
3-(2-chloro-4-nitrophenoxy)-N-methylspiro[3.4]octan-1-amine: A derivative with additional functional groups that may alter its chemical properties.
Uniqueness
N-Methylspiro[3.4]octan-2-amine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable for various applications, particularly in the development of new chemical entities and materials.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-methylspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C9H17N/c1-10-8-6-9(7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
FUWNDKXXFCUBAA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(C1)CCCC2 |
Origin of Product |
United States |
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